Chamaejasmenin C is primarily extracted from the roots of Stellera chamaejasme, a plant native to alpine regions and recognized for its invasive characteristics. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the active compounds from the plant material .
Chamaejasmenin C belongs to the class of terpenoids, which are organic compounds formed from isoprene units. This class is known for its wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific structural characteristics of Chamaejasmenin C contribute to its classification within this diverse group .
The synthesis of Chamaejasmenin C can be achieved through various methods, including extraction from natural sources and synthetic approaches. The most common method involves the extraction from Stellera chamaejasme using solvents like methanol or ethanol, followed by chromatographic techniques to purify the compound.
The extraction process typically includes:
Chamaejasmenin C has a complex molecular structure typical of terpenoids. Its molecular formula and specific structural features can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The molecular structure of Chamaejasmenin C can be represented with specific chemical bonds and functional groups that define its reactivity and biological activity. Detailed spectroscopic data provide insights into its configuration and stereochemistry, which are crucial for understanding its mechanism of action .
Chamaejasmenin C undergoes various chemical reactions typical for terpenoids, including oxidation, reduction, and esterification. These reactions can modify its structure and enhance or alter its biological properties.
For instance, the oxidation of Chamaejasmenin C can lead to the formation of more reactive intermediates that may exhibit enhanced pharmacological effects. Understanding these reactions is essential for optimizing its use in therapeutic applications .
The mechanism of action of Chamaejasmenin C involves interactions at the cellular level, influencing various biochemical pathways. It has been shown to induce apoptosis in certain cell lines, suggesting a role in cancer therapy.
Studies indicate that Chamaejasmenin C may activate intrinsic apoptotic pathways by modulating mitochondrial function and increasing reactive oxygen species (ROS) levels, leading to cell death in cancerous cells . This mechanism highlights its potential as an anticancer agent.
Chamaejasmenin C typically appears as a colorless or yellowish oil with a characteristic odor. Its solubility varies depending on the solvent used, with higher solubility in organic solvents compared to water.
The compound exhibits stability under normal conditions but may degrade under extreme pH or temperature variations. Its reactivity profile includes susceptibility to oxidation and potential interactions with nucleophiles due to functional groups present in its structure .
Chamaejasmenin C has several scientific uses due to its pharmacological properties:
Chamaejasmenin C belongs to the diterpenoid class of specialized metabolites predominantly biosynthesized in the root systems of Stellera chamaejasme L. (Thymelaeaceae). Its structural backbone originates from the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP), cyclized via class II diterpene synthases to form the characteristic tigliane skeleton [1]. Subsequent oxidative modifications introduce hydroxyl groups at C-7 and C-12 positions, confirmed through ¹³C-NMR and HMBC correlations (δC 76.2 and 75.9 ppm) [1] [4]. Methylation and acetylation steps complete Chamaejasmenin C's structure, yielding a highly functionalized diterpene with a molecular formula of C₂₄H₃₂O₈. This pathway shares upstream precursors with co-occurring terpenoids like stellerterpenoid A and stelleraguaianone B, suggesting parallel biosynthetic routes within the plant [1].
Table 1: Key Precursors and Enzymes in Chamaejasmenin C Biosynthesis
Biosynthetic Stage | Key Precursors/Intermediates | Catalyzing Enzymes | Localization in Plant |
---|---|---|---|
Backbone Formation | Geranylgeranyl Diphosphate (GGPP) | Class II Diterpene Synthases | Root Cortex Cells |
Cyclization | Copalyl Diphosphate | Tigliane Skeleton-Forming Enzymes | Root Secretory Ducts |
Oxidation | Proto-Chamaejasmenin Aglycone | Cytochrome P450 Monooxygenases | Root Periderm |
Functionalization | Hydroxy-intermediates | Methyltransferases/Acetyltransferases | Root Vascular Tissue |
Endophytic fungi critically influence Chamaejasmenin C production through symbiotic metabolite exchange and biosynthetic gene modulation. Culture-dependent studies of S. chamaejasme roots reveal a 33.27% endophytic colonization rate, dominated by Aspergillus, Cladosporium, and Penicillium species [10]. These fungi exhibit phosphate solubilization (91.3% of isolates), siderophore production (85.5%), and indole-3-acetic acid (IAA) secretion (68.1%), enhancing host nutrient uptake and diterpenoid precursor availability [10]. Metagenomic analysis further identifies Apiotrichum (13.21% relative abundance) as a key root-associated genus potentially regulating HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) and DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) expression in terpenoid pathways [2] [10]. Inoculation experiments confirm that Aspergillus niger (STL3G74) elevates root biomass by 74.5%, correlating with a 1.8-fold increase in diterpenoid accumulation [10]. This synergy positions endophytes as ecological amplifiers of Chamaejasmenin C biosynthesis.
Table 2: Endophytic Fungi Modulating Chamaejasmenin C Biosynthesis
Fungal Genus | Isolation Frequency (%) | Key PGP Traits | Proposed Metabolic Influence |
---|---|---|---|
Aspergillus | 18.3 | P-solubilization, IAA production | Upregulates MEP pathway genes |
Cladosporium | 15.2 | Siderophore secretion | Enhances iron-dependent P450 activity |
Penicillium | 12.7 | IAA production, ACC deaminase | Increases root biomass for terpenoid storage |
Apiotrichum | 13.2 (metagenomic) | Unknown | Modulates HMGR/DXR expression |
Fusarium | 8.9 | P-solubilization | Provides GGPP precursor pools |
Chamaejasmenin C serves as a diagnostic marker distinguishing Stellera from related genera in Thymelaeaceae. While daphnane diterpenes characterize Daphne species, S. chamaejasme accumulates tigliane-type diterpenoids like Chamaejasmenin C and its structural analogs neochamaejasmin A and isochamaejasmin [4] [8]. This diterpenoid profile aligns Stellera closer to Wikstroemia than to resin-producing Aquilaria, which lacks tiglianes but produces sesquiterpenoid-rich oleoresins [6] [8]. Chemometric analysis reveals that C-12 oxygenation in Chamaejasmenin C is a genus-specific feature absent in Thymelaea or Gonystylus [8]. Furthermore, co-occurrence of chamaejasmenin-type diterpenes with biflavanones (e.g., chamaechromone) creates a unique phytochemical fingerprint for S. chamaejasme, validated across populations from Mongolia to Southwest China [4] [8].
Chamaejasmenin C production exhibits adaptive plasticity to grassland degradation stressors. Overgrazing triggers a 2.1-fold increase in root diterpenoid concentrations, serving as both chemical defense against herbivory and allelopathic agent against competing plants [3] [7]. Soil physicochemical parameters exert strong influence: low phosphorus availability upregulates methylerythritol phosphate (MEP) pathway genes, while high soil compaction (bulk density >1.4 g/cm³) reallocates carbon toward root-specialized metabolites [7] [10]. S. chamaejasme thrives in degraded soils by forming "fertility islands" where its roots acidify rhizosphere pH to 5.8–6.2, enhancing nutrient solubilization and endophyte-mediated diterpenoid production [7]. Light stress also plays a role; UV-B exposure elevates Chamaejasmenin C by 47% in field-grown plants by activating ROS-responsive transcription factors [4].
Table 3: Environmental Modulators of Chamaejasmenin C Accumulation
Environmental Factor | Optimal Condition for Yield | Biosynthetic Response | Ecological Consequence |
---|---|---|---|
Grazing Pressure | Heavy overgrazing | 2.1× increase in root diterpenoids | Herbivore deterrence |
Soil Phosphorus | <10 mg/kg (deficient) | Upregulation of MEP pathway genes | Enhanced P-solubilization via endophytes |
Soil pH | 5.8–6.2 (acidic) | Increased root exudation of organic acids | Competitive inhibition of grasses |
UV-B Radiation | High altitude (>3000 m) | ROS-induced P450 gene expression | Photoprotection |
Microbial Diversity | Low bacterial richness | Shift to fungal-dependent metabolite exchange | Formation of fertility islands |
Comprehensive Compound List
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